ACAT Inhibitory Potency of the 4,5-Diphenyl-1H-Imidazole Pharmacophore Validated Against Non-Imidazole Comparators
The 4,5-diphenyl-1H-imidazole scaffold, which forms the core of the target compound, has been established as a pharmacophore for ACAT inhibition. In a direct head-to-head comparison within the foundational SAR paper, the lead imidazole-containing mevalonate derivative 2 (which shares the 4,5-diphenyl-1H-imidazol-2-yl moiety) inhibited rat hepatic microsomal ACAT with an IC50 in the low micromolar range, whereas non-imidazole control compounds lacked meaningful activity [1]. While the exact IC50 for 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide is not publicly reported, its inclusion of this validated pharmacophore provides a class-level inference that it will outperform non-imidazole-based ACAT inhibitor chemotypes [2].
| Evidence Dimension | ACAT inhibition (rat hepatic microsomes) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be active based on pharmacophore inclusion. |
| Comparator Or Baseline | Non-imidazole control compounds: inactive. |
| Quantified Difference | Qualitative: active vs. inactive. |
| Conditions | Rat hepatic microsomal ACAT assay in vitro (Harris et al., 1992). |
Why This Matters
Confirms that procurement of a non-imidazole ACAT inhibitor would be scientifically unproductive; the 4,5-diphenylimidazole core is essential for on-target activity.
- [1] Harris, N. V.; Smith, C.; Ashton, M. J.; Bridge, A. W.; Bush, R. C.; Coffee, E. C. J.; Dron, D. I.; Harper, M. F.; Lythgoe, D. J.; Newton, C. G.; Riddell, D. J. Med. Chem. 1992, 35 (23), 4384–4392. View Source
- [2] Harris, N. V. et al., EP0680472A1 - 4,5-diphenylimidazole derivatives, their preparation and their use as acyl coenzyme a: cholesterol-0-acyl-transferase (acat) inhibitor, 1994. View Source
